![molecular formula C21H21N3O4S B6514958 {[3-(methylsulfanyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-28-0](/img/structure/B6514958.png)
{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
1,5-Naphthyridines and 1,8-Naphthyridines are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system (a 1,8-naphthyridine) was obtained in 1893 .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Molecular Structure Analysis
There are six possible isomeric naphthyridines . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of specific naphthyridines can vary widely. For example, the compound 1-Ethyl-7-methyl-4-oxo-1,4-dihydro naphthyridine-3-carboxylic acid has free spectra: 7 NMR, 5 FTIR, 1 Raman, 2 UV-Vis, and 9 MS (GC) .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, such as the one you’ve mentioned, exhibit antimicrobial properties . Researchers have explored their potential as antibacterial and antifungal agents. The compound’s unique structure may interfere with microbial growth, making it a promising candidate for drug development.
Benzylic Position Reactions
The benzylic position in organic compounds plays a crucial role in various reactions. For instance, benzylic hydrogen atoms can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . Understanding these reactions helps chemists design synthetic routes and modify molecules for specific applications.
Future Directions
properties
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-4-24-11-17(19(26)16-9-8-13(2)22-20(16)24)21(27)28-12-18(25)23-14-6-5-7-15(10-14)29-3/h5-11H,4,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUUWVZDWXALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
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